N-Methyl-1-(4-(thiophen-3-yl)phenyl)methanamine
Overview
Description
N-Methyl-1-(4-(thiophen-3-yl)phenyl)methanamine is an organic compound that belongs to the class of phenylmethylamines It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a phenyl group attached to a methanamine moiety
Mechanism of Action
Target of Action
The primary target of N-Methyl-1-(4-(thiophen-3-yl)phenyl)methanamine is the Leukotriene A-4 hydrolase . This enzyme catalyzes the final step in the biosynthesis of the proinflammatory mediator leukotriene B4 . It also has aminopeptidase activity .
Mode of Action
It is known that the compound interacts with its target, leukotriene a-4 hydrolase, and potentially influences the production of leukotriene b4 .
Biochemical Pathways
The compound is involved in the leukotriene metabolic pathway, specifically in the biosynthesis of leukotriene B4 . Leukotrienes are lipid mediators involved in various inflammatory responses. The downstream effects of this interaction could potentially influence inflammatory responses in the body.
Result of Action
Given its target, it is likely that the compound could influence inflammatory responses in the body by modulating the production of leukotriene b4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(4-(thiophen-3-yl)phenyl)methanamine can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with phenylmethylamine under specific conditions. For example, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to create thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(4-(thiophen-3-yl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the thiophene or phenyl ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-Methyl-1-(4-(thiophen-3-yl)phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It is used in the production of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-thiophenemethanamine: Contains a thiophene ring and a methanamine moiety.
N-Methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methanamine: Similar structure with a pyridine ring attached to the thiophene.
Uniqueness
N-Methyl-1-(4-(thiophen-3-yl)phenyl)methanamine is unique due to the specific arrangement of the thiophene and phenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds .
Biological Activity
N-Methyl-1-(4-(thiophen-3-yl)phenyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article consolidates various research findings, synthesizing data on its biological mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
This compound is characterized by a thiophene ring linked to a phenyl group, with a methylamine substituent. The presence of the thiophene moiety is significant as it often enhances the compound's interaction with biological targets.
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially modulating neurotransmitter levels and influencing cellular signaling pathways.
- Receptor Modulation : It may act on neurotransmitter receptors, impacting synaptic transmission and neuronal excitability .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
Cell Line | IC50 (μM) | Effect |
---|---|---|
HCT-116 (Colon) | 7.1 ± 0.07 | Potent cytotoxicity |
MDA-MB-231 (Breast) | 10.5 ± 0.07 | Moderate cytotoxicity |
U-87 (Glioblastoma) | 11.9 ± 0.05 | Selective cytotoxicity |
The compound's mechanism involves inducing cell cycle arrest at the S and G2/M phases, leading to apoptosis in cancer cells .
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been investigated for its effects on neurotransmission:
- Glycine Transport Inhibition : It has been reported to inhibit glycine transporters, which may enhance glycine-mediated neurotransmission, offering potential therapeutic benefits in disorders like schizophrenia .
Case Studies
A notable study evaluated the compound's activity against a panel of human tumor cell lines, revealing selective cytotoxicity towards HCT-116 cells. The study highlighted the compound's ability to induce apoptosis through caspase activation and mitochondrial dysfunction .
Another investigation focused on the compound's neuroprotective effects in animal models of neurodegenerative diseases. Results indicated that it could reduce oxidative stress markers and improve cognitive functions, suggesting a dual role in both cancer treatment and neuroprotection .
Properties
IUPAC Name |
N-methyl-1-(4-thiophen-3-ylphenyl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-13-8-10-2-4-11(5-3-10)12-6-7-14-9-12/h2-7,9,13H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNZKCIOXSBOJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=CSC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594584 | |
Record name | N-Methyl-1-[4-(thiophen-3-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869901-17-7 | |
Record name | N-Methyl-4-(3-thienyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869901-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1-[4-(thiophen-3-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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